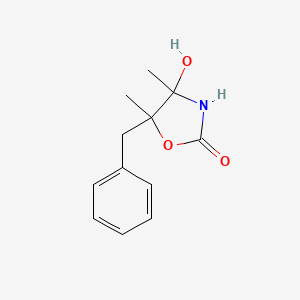![molecular formula C18H23F2NO3 B4303707 3,4-dimethylcyclohexyl 4-[(2,4-difluorophenyl)amino]-4-oxobutanoate](/img/structure/B4303707.png)
3,4-dimethylcyclohexyl 4-[(2,4-difluorophenyl)amino]-4-oxobutanoate
Descripción general
Descripción
3,4-dimethylcyclohexyl 4-[(2,4-difluorophenyl)amino]-4-oxobutanoate is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
Mecanismo De Acción
The mechanism of action of 3,4-dimethylcyclohexyl 4-[(2,4-difluorophenyl)amino]-4-oxobutanoate involves the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that are involved in the regulation of gene expression. It has also been shown to inhibit the activity of certain receptors, such as the dopamine D2 receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4-dimethylcyclohexyl 4-[(2,4-difluorophenyl)amino]-4-oxobutanoate are diverse and have been studied extensively. This compound has been shown to induce apoptosis, which is a process of programmed cell death. It has also been shown to inhibit cell proliferation and migration. Additionally, this compound has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,4-dimethylcyclohexyl 4-[(2,4-difluorophenyl)amino]-4-oxobutanoate in lab experiments is its high purity and yield. This compound has been synthesized using optimized methods that yield high purity and high yield of the product. Additionally, this compound has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects, and caution should be taken when handling and using this compound in lab experiments.
Direcciones Futuras
There are many potential future directions for research on 3,4-dimethylcyclohexyl 4-[(2,4-difluorophenyl)amino]-4-oxobutanoate. One area of research could be the investigation of this compound as a potential treatment for other diseases, such as diabetes and cardiovascular disease. Additionally, further research could be conducted on the mechanism of action of this compound, with a focus on identifying its targets and pathways. Finally, research could be conducted on the synthesis of analogs of this compound, with the goal of identifying compounds with improved efficacy and reduced toxicity.
Aplicaciones Científicas De Investigación
3,4-dimethylcyclohexyl 4-[(2,4-difluorophenyl)amino]-4-oxobutanoate has been used in a variety of scientific research applications. One of the primary areas of research has been in the field of cancer research. This compound has been shown to have anti-cancer properties and has been investigated as a potential treatment for various types of cancer. It has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(3,4-dimethylcyclohexyl) 4-(2,4-difluoroanilino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F2NO3/c1-11-3-5-14(9-12(11)2)24-18(23)8-7-17(22)21-16-6-4-13(19)10-15(16)20/h4,6,10-12,14H,3,5,7-9H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFFOOSNJXMCPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1C)OC(=O)CCC(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylcyclohexyl 4-[(2,4-difluorophenyl)amino]-4-oxobutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



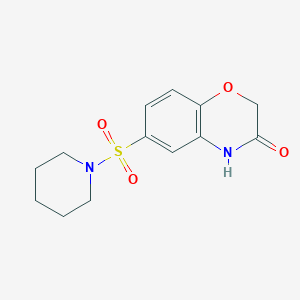
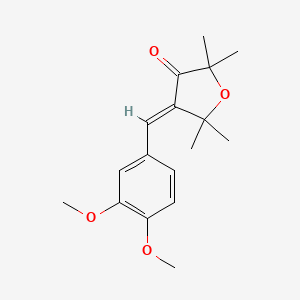
![3-(3-chlorophenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid](/img/structure/B4303649.png)
![4-{[(4-bromophenyl)sulfonyl]amino}-3-phenylbutanoic acid](/img/structure/B4303655.png)
![4-[methyl(phenylsulfonyl)amino]-3-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4303661.png)
amino]-N-(5-methylisoxazol-3-yl)-3-phenylbutanamide](/img/structure/B4303675.png)
![4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B4303685.png)
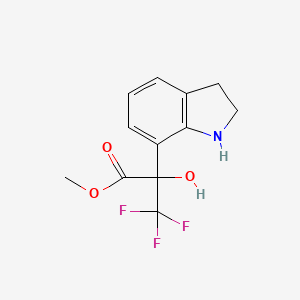
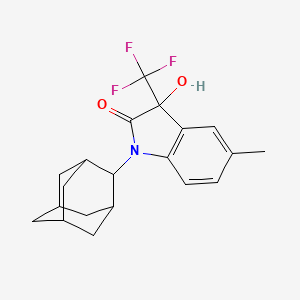
![3,4-dimethylcyclohexyl 4-[(3,4-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B4303699.png)
![3,4-dimethylcyclohexyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4303708.png)
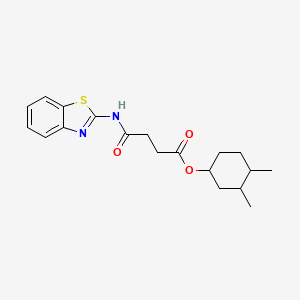
![4-methoxy-N-(5-methylisoxazol-3-yl)-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B4303723.png)
